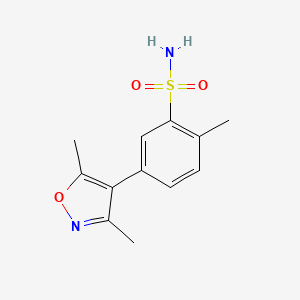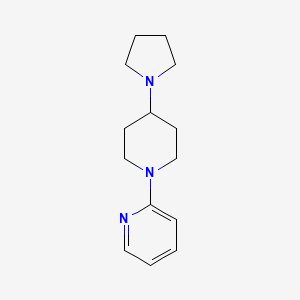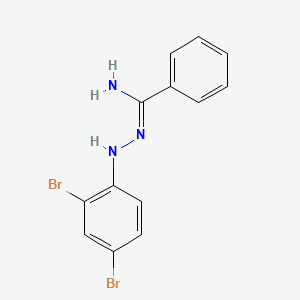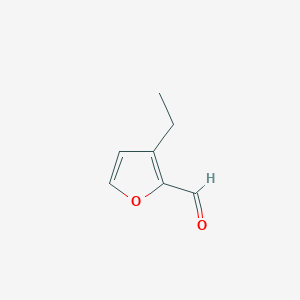![molecular formula C8H7F2N5O2 B7554392 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid, also known as DFTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and materials science. DFTC is a triazole derivative that is structurally related to other compounds such as fluconazole and voriconazole, which are commonly used as antifungal agents.
Wirkmechanismus
The exact mechanism of action of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This results in the disruption of the membrane structure and function, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which may contribute to its antibacterial activity.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. This compound has been shown to have a half-life of approximately 4 hours and is primarily eliminated through renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. It has low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound also has some limitations. It is relatively expensive compared to other antifungal agents and may not be suitable for use in certain experimental setups due to its specific chemical properties.
Zukünftige Richtungen
There are several potential future directions for research on 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid. One area of interest is the development of new derivatives with improved antifungal and antibacterial activity. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives to gain a better understanding of their biological activity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings. Finally, the potential applications of this compound in materials science, such as in the development of new coatings and polymers, should be explored.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is needed to fully realize its potential in various fields.
Synthesemethoden
The synthesis of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid involves the reaction of 1-(difluoromethyl)imidazole with ethyl 4-azido-2-oxobutanoate in the presence of a copper catalyst. The resulting product is then treated with sodium methoxide to yield this compound. This method has been reported to have a high yield and purity and is suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
1-[[1-(difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O2/c9-8(10)15-2-1-11-6(15)4-14-3-5(7(16)17)12-13-14/h1-3,8H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPYMKMEMMZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN2C=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)